molecular formula C43H36Cl2N8O5 B1683896 Bizelesin CAS No. 129655-21-6

Bizelesin

Cat. No. B1683896
CAS RN: 129655-21-6
M. Wt: 815.7 g/mol
InChI Key: FONKWHRXTPJODV-DNQXCXABSA-N
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Description

Bizelesin is an investigational small molecule that has been used in trials studying the treatment of unspecified adult solid tumors . It is also known as U-77779 or NSC 615291 . Bizelesin is a potent, bifunctional analog of the cyclopropylpyrroloindole antitumor antibiotics CC-1065 and adozelesin .


Molecular Structure Analysis

Bizelesin has a chemical formula of C43H36Cl2N8O5 and an average molecular weight of 815.71 . It belongs to the class of organic compounds known as pyrroloindoles . These are compounds containing a pyrroloindole moiety, which is a tricyclic heterocycle consisting of a pyrrole ring fused to an indole .


Chemical Reactions Analysis

Bizelesin has been found to induce DNA interstrand cross-links (ISC) in the duplex oligomer containing sequences 5′-TAATTA and 5 .


Physical And Chemical Properties Analysis

Bizelesin is a small molecule with a chemical formula of C43H36Cl2N8O5 and an average molecular weight of 815.71 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Bizelesin: A Comprehensive Analysis of Scientific Research Applications

Oncology Targeted Antitumor Activity: Bizelesin, a potent bis-alkylating antitumor agent, has shown promise in the treatment of various solid tumors. Its unique mechanism of action involves DNA alkylation, which disrupts the replication and transcription processes essential for cancer cell survival. Clinical trials have focused on evaluating its toxicities, pharmacokinetics, and determining the maximum-tolerated dose for patients with advanced malignancies .

Clinical Trials Determining Efficacy and Safety: The National Cancer Institute and the Upjohn Company have selected Bizelesin for development in clinical trials due to its broad antitumor activity, potency, and lack of cross-resistance with other alkylating agents. Trials have studied its use in treating unspecified adult solid tumors and protocol-specific conditions .

Pharmacokinetics Drug Distribution and Metabolism: Pharmacokinetic studies are crucial in understanding how Bizelesin is processed within the body. These studies help determine the appropriate dosing regimens to maximize therapeutic effects while minimizing potential side effects .

Resistance Studies Overcoming Treatment Barriers: Research has also been conducted on cells that have developed resistance to Bizelesin. Understanding the mechanisms behind this resistance can lead to the development of strategies to overcome these barriers and improve treatment outcomes .

Hematopoietic Malignancies Expanding Therapeutic Applications: Bizelesin’s potency warrants disease-directed evaluations not only in solid tumors but also in hematopoietic malignancies. This expands its potential use across a wider range of cancer types .

Conjugated Therapeutics Enhancing Drug Delivery: There is consideration for using Bizelesin as a cytotoxic component in targeted conjugated therapeutics. This approach aims to deliver the drug directly to cancer cells, thereby increasing efficacy and reducing systemic toxicity .

DNA Interaction Studies Understanding Molecular Mechanisms: Studies on Bizelesin’s interaction with DNA provide insights into its sequence-selective cross-linking capabilities. These findings are essential for optimizing its use as an anticancer agent and may inform the development of new drugs with similar or improved properties .

Preclinical Studies Laying the Groundwork for Human Trials: Preclinical studies in animal models are vital for assessing Bizelesin’s antitumor activity before proceeding to human trials. These studies help establish preliminary efficacy and safety profiles that guide clinical research .

Mechanism of Action

Target of Action

Bizelesin, a potent experimental antitumor agent, primarily targets the DNA of cancer cells . It binds to and subsequently alkylates DNA in a bifunctional manner . The primary targets for Bizelesin binding are long AT-islands in the DNA . These AT-rich regions are suspected to be responsible for its high toxicity .

Mode of Action

Bizelesin interacts with its targets by binding to the minor groove of DNA and alkylating adenine bases at their N3 position . This interaction disrupts the DNA helix, leading to cell death . Bizelesin is unique among its analogs as it contains two alkylating units, allowing it to form interstrand cross-links between two adenine bases within the DNA minor groove . These cross-links tend to be more lethal to cells .

Biochemical Pathways

This disruption can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

The pharmacokinetics of Bizelesin have been studied in patients with advanced solid malignancies . Following intravenous administration, the plasma elimination of cytotoxic activity was described by a two-compartment open model . The terminal elimination half-life was 140 minutes at the recommended Phase II dose . The area under the concentration-time curve increased in proportion to the administered dose, and the clearance remained constant over the dose range studied .

Result of Action

Bizelesin has been found to have strong activity against various types of cancer cells in laboratory tests, including colon, pancreatic, cervical, endometrial, ovarian, and leukemia cells . It is effective at very low concentrations, measured in nanograms per milliliter . In clinical trials, a 40% reduction in measurable disease lasting 24 months was noted in a patient with advanced ovarian carcinoma .

Safety and Hazards

Bizelesin has been found to cause dose-limiting toxicity of neutropenia . The risk or severity of methemoglobinemia can be increased when Bizelesin is combined with certain other drugs . More detailed safety data sheets for Bizelesin can be found online .

properties

IUPAC Name

1,3-bis[2-[(8S)-8-(chloromethyl)-4-hydroxy-1-methyl-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-1H-indol-5-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H36Cl2N8O5/c1-19-15-46-39-33(54)11-31-37(35(19)39)23(13-44)17-52(31)41(56)29-9-21-7-25(3-5-27(21)50-29)48-43(58)49-26-4-6-28-22(8-26)10-30(51-28)42(57)53-18-24(14-45)38-32(53)12-34(55)40-36(38)20(2)16-47-40/h3-12,15-16,23-24,46-47,50-51,54-55H,13-14,17-18H2,1-2H3,(H2,48,49,58)/t23-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONKWHRXTPJODV-DNQXCXABSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C(C=C3C(=C12)C(CN3C(=O)C4=CC5=C(N4)C=CC(=C5)NC(=O)NC6=CC7=C(C=C6)NC(=C7)C(=O)N8CC(C9=C1C(=CNC1=C(C=C98)O)C)CCl)CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CNC2=C(C=C3C(=C12)[C@@H](CN3C(=O)C4=CC5=C(N4)C=CC(=C5)NC(=O)NC6=CC7=C(C=C6)NC(=C7)C(=O)N8C[C@H](C9=C1C(=CNC1=C(C=C98)O)C)CCl)CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H36Cl2N8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00156213
Record name Bizelesin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00156213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

815.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

129655-21-6
Record name Bizelesin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129655216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bizelesin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12352
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BIZELESIN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=615291
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bizelesin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00156213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIZELESIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0O9OBI87E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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